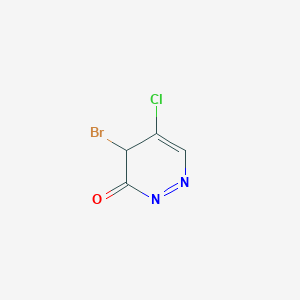

4-bromo-5-chloro-4H-pyridazin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrClN2O |

|---|---|

Molecular Weight |

209.43 g/mol |

IUPAC Name |

4-bromo-5-chloro-4H-pyridazin-3-one |

InChI |

InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1,3H |

InChI Key |

RKTMFOXOWZSEJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C(=O)N=N1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 5 Chloro 4h Pyridazin 3 One

Established Synthetic Routes for Halogenated Pyridazinones

The synthesis of the pyridazinone ring is a well-established field, with numerous methods developed to construct this heterocyclic system. These methods range from traditional multi-step approaches to more modern, sustainable techniques that align with the principles of green chemistry.

Conventional Multistep Synthesis Approaches

Conventional methods for pyridazinone synthesis often involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For halogenated pyridazinones, the strategy typically involves either the use of pre-halogenated precursors or the halogenation of a pre-formed pyridazinone ring.

One common multistep approach begins with the synthesis of a maleic anhydride (B1165640) or maleic acid derivative, which is then reacted with a hydrazine to form the pyridazinone ring. Halogenation can then be carried out as a subsequent step. For instance, the reaction of maleic anhydride with hydrazine hydrate (B1144303) yields maleic hydrazide (pyridazine-3,6-dione), which can then be subjected to halogenation.

Another conventional route involves the use of mucohalic acids as starting materials. Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) and mucobromic acid (2,3-dibromo-4-oxo-2-butenoic acid) are versatile precursors that can be cyclized with hydrazines to directly form 4,5-dihalopyridazin-3(2H)-ones.

The following table summarizes some conventional methods for the synthesis of halogenated pyridazinones:

| Starting Material(s) | Reagents and Conditions | Product Type |

| Maleic Anhydride, Hydrazine Hydrate | 1. Reflux; 2. Halogenating agent (e.g., POCl₃/PCl₅, Br₂) | Halogenated Pyridazinone |

| γ-Ketoacids, Hydrazine Hydrate | Cyclization, followed by halogenation | Halogenated Dihydropyridazinone |

| Mucochloric Acid, Phenylhydrazine | Reaction in a suitable solvent | 4,5-dichloro-2-phenylpyridazin-3(2H)-one |

| Mucobromic Acid, Hydrazine Hydrate | Cyclization | 4,5-dibromopyridazin-3(2H)-one |

Green Chemistry Principles and Sustainable Synthesis Methods for Pyridazinones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazinones. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Grinding (Mechanochemistry): Solid-state synthesis through grinding is an environmentally benign method that often proceeds without the need for a solvent. The mechanical energy from grinding can initiate reactions between solid reactants, leading to high yields of the desired product. This technique has been successfully employed for the synthesis of various pyridazinone derivatives.

Microwave Heating: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating. The synthesis of pyridazinones and their derivatives, including halogenated analogs, has been efficiently achieved using microwave irradiation. This method is particularly advantageous for the rapid construction of compound libraries for screening purposes.

Precursor Chemistry and Starting Materials for 4-bromo-5-chloro-4H-pyridazin-3-one Analogs

The synthesis of this compound requires careful selection of starting materials and reagents to ensure the correct placement of the bromine and chlorine atoms.

Chlorination Reactions of Pyridazinone Diones

Pyridazinone diones, such as maleic hydrazide, are common precursors for the synthesis of halogenated pyridazinones. The chlorination of these diones can be achieved using various chlorinating agents. A common method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent, to convert the pyridazinone diones into their corresponding dichloropyridazines. For example, the treatment of maleic hydrazide with POCl₃ yields 3,6-dichloropyridazine. This can then be selectively hydrolyzed to a chloropyridazinone, which can be a precursor for further halogenation.

Strategies for Introducing Bromine and Chlorine Substituents

The synthesis of the target compound, this compound, necessitates the introduction of both a bromine and a chlorine atom at the 4 and 5 positions of the pyridazinone ring. This can be approached in a few ways:

From a Dihalogenated Precursor: A plausible and direct route involves the use of a mixed mucohalic acid analog, though such precursors are not readily available. A more practical approach is to start with either mucochloric acid or mucobromic acid. For instance, reacting mucochloric acid with a hydrazine would yield a 4,5-dichloropyridazinone. Subsequent selective monobromination at one of the chloro-substituted positions, or a substitution reaction, would be required. However, achieving such selectivity can be challenging.

Stepwise Halogenation: An alternative strategy involves the stepwise halogenation of a suitable pyridazinone precursor. This could start with a pyridazin-3-one, which is first chlorinated at the 5-position and then brominated at the 4-position, or vice versa. The regioselectivity of these halogenation steps would be crucial and would depend on the electronic nature of the pyridazinone ring and the reaction conditions. For example, starting with 5-chloro-2H-pyridazin-3-one, a subsequent bromination reaction could potentially introduce a bromine atom at the 4-position. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and catalyst would be critical in controlling the outcome.

The following table outlines potential strategies for the synthesis of this compound:

| Strategy | Starting Material | Key Steps | Potential Challenges |

| From Mucochloric Acid | Mucochloric Acid | 1. Cyclization with hydrazine to form 4,5-dichloropyridazin-3-one. 2. Selective replacement of one chlorine with bromine. | Achieving selective monobromination or substitution. |

| From Mucobromic Acid | Mucobromic Acid | 1. Cyclization with hydrazine to form 4,5-dibromopyridazin-3-one. 2. Selective replacement of one bromine with chlorine. | Achieving selective monochlorination or substitution. |

| Stepwise Halogenation | 2H-pyridazin-3-one | 1. Regioselective chlorination at the 5-position. 2. Regioselective bromination at the 4-position. | Controlling the regioselectivity of each halogenation step. |

Mechanistic Investigations of Formation Reactions

The formation of this compound through the halogenation of a pyridazinone ring likely proceeds via an electrophilic aromatic substitution mechanism, although the pyridazinone ring has a more complex electronic nature than simple aromatic systems. The presence of the electron-withdrawing carbonyl group and the nitrogen atoms deactivates the ring towards electrophilic attack.

The mechanism of halogenation would involve the following general steps:

Generation of the Electrophile: The halogenating agent (e.g., Br₂ or Cl₂) is polarized or activated by a Lewis acid catalyst or by the solvent to generate a more potent electrophile (e.g., Br⁺ or Cl⁺).

Electrophilic Attack: The π-system of the pyridazinone ring acts as a nucleophile and attacks the electrophilic halogen. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The position of the attack (C4 or C5) will be influenced by the directing effects of the existing substituents on the ring.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that has been halogenated, restoring the aromaticity of the ring and yielding the halogenated pyridazinone.

In the case of synthesis from mucohalic acids, the mechanism involves the initial formation of a hydrazone by the reaction of the aldehyde group of the mucohalic acid with hydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid group (or its activated form), leading to cyclization and dehydration to form the 4,5-dihalopyridazin-3-one.

Nucleophilic Substitution Mechanisms in Pyridazinone Ring Systems

The pyridazinone ring is an electron-deficient system, which makes it particularly susceptible to nucleophilic substitution reactions. Unlike some other aromatic systems, the pyridazine (B1198779) nucleus does not have any "unactivated" carbon atoms concerning nucleophilic attack thieme-connect.de. The preferred sites for nucleophilic attack on the unsubstituted pyridazine ring are the C4 and C5 positions thieme-connect.de.

In halogenated pyridazinones, nucleophilic aromatic substitution (SNAr) is a predominant mechanism. This process typically involves a two-step addition-elimination sequence nih.govpressbooks.pub. The nucleophile first adds to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring pressbooks.pub.

The regioselectivity of nucleophilic substitution on polyhalogenated pyridazinones can be influenced by the nature of the nucleophile and the substituents already present on the ring. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles can lead to a mixture of products resulting from substitution at the 4- and 5-positions nih.gov. The ratio of these isomers is dependent on the specific nucleophile used nih.gov.

The reactivity of halogens as leaving groups in SNAr reactions, often referred to as the "element effect," typically follows the order F > Cl ≈ Br > I when the initial addition of the nucleophile is the rate-determining step nih.gov. This is because the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack. However, in some cases, such as the reaction of substituted N-methylpyridinium compounds with piperidine, a different leaving group order is observed, indicating a more complex mechanism where deprotonation of the addition intermediate can be rate-determining nih.gov.

The following table summarizes the outcomes of nucleophilic substitution reactions on various pyridazinone systems:

| Starting Material | Nucleophile | Product(s) | Observations |

| 4,5,6-trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | Mixture of 4- and 5-aminated products | The 4-isomer is typically the major product nih.gov. |

| 2-substituted N-methylpyridinium ions | Piperidine | Substituted pyridinium products | Reactions are second-order in piperidine; deprotonation of the intermediate is rate-determining nih.gov. |

| 2,4,6-trinitrochlorobenzene | Aqueous NaOH | 2,4,6-trinitrophenol | A classic example of SNAr on an activated aryl halide pressbooks.pub. |

Exploration of Rearrangement Mechanisms in Halopyridazinone Synthesis (e.g., methyl carbonium ion migration)

Rearrangement reactions can also play a role in the synthesis and transformation of pyridazinone derivatives. One documented rearrangement is the ring-contraction of pyridazinone derivatives to form pyrazolone derivatives. This has been observed when certain 4,5-di- and 3,4,5-trisubstituted 1-phenyl-6(1H)-pyridazinones are treated with caustic alkali or hydrobromic acid jst.go.jp. For example, the reaction of 1-phenyl-4,5-dichloro-6(1H)-pyridazinone with boiling caustic alkali results in a ring contraction to yield 1-phenyl-3-hydroxy-5-pyrazolecarboxylic acid jst.go.jp. While this specific rearrangement does not involve a methyl carbonium ion migration, it demonstrates the potential for skeletal transformations in the pyridazinone system under certain reaction conditions.

Information regarding methyl carbonium ion migration specifically in the context of halopyridazinone synthesis is not extensively detailed in the reviewed literature. However, such rearrangements are a fundamental concept in organic chemistry and could potentially occur under conditions that favor the formation of carbocation intermediates.

Catalytic Approaches and Reagent Systems in Halogenated Pyridazinone Synthesis

Catalytic methods offer efficient and often more environmentally benign routes to the synthesis of halogenated organic compounds, including pyridazinones. Both metal-based and enzymatic catalysts have been employed for halogenation reactions.

Copper-catalyzed C-H halogenation has emerged as a practical method for the introduction of halogen atoms onto aromatic and heteroaromatic rings. For instance, copper(II) halide catalysts in the presence of N-halosuccinimides (NXS) can efficiently halogenate anilines under aerobic conditions beilstein-journals.org. Reusable Cu-Mn spinel oxides have also been used to catalyze the halogenation of phenols and heteroarenes, such as the C-3 chlorination of indoles beilstein-journals.org. Palladium catalysis is another powerful tool for regioselective C-H activation and halogenation. For example, Pd(OAc)2 can catalyze the ortho-halogenation of 1,4-benzodiazepinones researchgate.net.

Enzymatic halogenation represents a green chemistry approach. Haloperoxidases, for instance, can catalyze the oxidation of halide anions in the presence of hydrogen peroxide to generate a halogenating species nih.gov. These enzymes have been used for the halogenation of various substrates, including phenolic monoterpenes nih.gov.

The following table provides an overview of some catalytic systems used for halogenation reactions relevant to the synthesis of halogenated heterocycles:

| Catalyst System | Substrate Type | Halogenating Agent | Key Features |

| Copper(II) halide / NXS | Anilines | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | Efficient ortho-halogenation with a removable directing group beilstein-journals.org. |

| Cu-Mn spinel oxide | Phenols, Indoles | NXS | Reusable catalyst with good to excellent yield and regioselectivity beilstein-journals.org. |

| Pd(OAc)2 | 1,4-Benzodiazepinones | N-iodosuccinimide (NIS) | Regioselective ortho-halogenation via C-H activation researchgate.net. |

| Haloperoxidases | Phenolic monoterpenes | Halide anions / H2O2 | Enzymatic, environmentally friendly approach nih.gov. |

Derivatization Strategies and Functional Group Transformations

Chemical Reactivity Profile of the 4-bromo-5-chloro-4H-pyridazin-3-one Core

The chemical behavior of this compound is largely dictated by the interplay of its constituent atoms and functional groups. The pyridazinone ring, being electron-deficient, along with the presence of two different halogen substituents, creates a unique reactivity profile.

Reactivity of Halogen Substituents (Bromine and Chlorine) on the Pyridazinone Ring

The this compound molecule possesses two halogen atoms, bromine and chlorine, attached to the pyridazinone ring. The difference in the electronegativity and bond strength of the C-Br and C-Cl bonds allows for selective reactions. Generally, the C-Br bond is more reactive and susceptible to cleavage than the C-Cl bond in nucleophilic substitution and cross-coupling reactions. This differential reactivity is a valuable tool for the stepwise functionalization of the pyridazinone core.

Electrophilic and Nucleophilic Sites within the Pyridazinone System

The pyridazinone system in this compound features distinct electrophilic and nucleophilic centers. The carbonyl carbon (C3) and the carbon atoms attached to the halogens (C4 and C5) are electrophilic, making them susceptible to attack by nucleophiles. The nitrogen atoms in the ring, particularly the one not involved in the lactam function (N2), and the exocyclic oxygen atom of the carbonyl group are potential nucleophilic sites. The electron-poor nature of the pyridazine (B1198779) ring enhances the electrophilicity of the carbon atoms. rsc.org The presence of nitrogen atoms and the keto functionality can facilitate protonation and hydrogen bond formation. nih.gov

Site-Selective Functionalization of the Pyridazinone Nucleus

The ability to selectively modify specific positions of the this compound molecule is crucial for creating a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions at Pyridazinone Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring can be targeted for functionalization. N-alkylation and N-acylation reactions are common strategies to introduce various substituents at these positions. These reactions typically proceed via nucleophilic attack of the nitrogen atom on an alkyl or acyl halide. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity and yield of the desired product.

C-H Functionalization Methodologies for Ring Modification

Direct C-H functionalization is an increasingly important and sustainable approach for modifying heterocyclic cores like pyridazinone. rsc.org This strategy avoids the need for pre-functionalized starting materials and minimizes waste. rsc.org While challenging due to the inherent electronic properties of such rings, methods involving transition metal catalysis have been developed to achieve regioselective C-H activation and subsequent bond formation. nih.govmdpi.com For pyridazine systems, these methodologies can be applied to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring that are not substituted with halogens.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules from simple precursors. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the derivatization of this compound.

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.orgnumberanalytics.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.com In the context of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C4 position, leaving the C-Cl bond intact for subsequent transformations. mdpi.comnih.gov

| Reaction | Description | Catalyst | Coupling Partners |

| Suzuki-Miyaura Coupling | Forms C-C bonds. | Palladium complexes | Organoboron compounds and organic halides |

| Buchwald-Hartwig Amination | Forms C-N bonds. libretexts.org | Palladium complexes | Aryl halides and amines |

Introduction of Diverse Chemical Moieties and Heterocyclic Annulations

The presence of two distinct halogen atoms on the pyridazinone ring of this compound, along with the reactive lactam functionality, provides multiple sites for chemical modification. This allows for the systematic introduction of various substituents and the construction of fused heterocyclic systems, leading to compounds with potentially novel properties.

Incorporation of Schiff-base and Chalcone (B49325) Structures

The functionalization of the pyridazinone core with Schiff base and chalcone moieties can lead to compounds with interesting biological and photophysical properties.

Schiff-base Formation: While direct condensation of the endocyclic NH of this compound is not typical for Schiff base formation, derivatization can be achieved by first introducing a primary amino group onto the pyridazinone scaffold. For instance, nucleophilic aromatic substitution of the chlorine or bromine atom with a diamine could provide an amino-functionalized pyridazinone. This intermediate can then readily react with various aromatic aldehydes to form the corresponding Schiff bases. The general synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. nih.gov For example, the reaction of an amino-functionalized pyridazinone with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol (B145695) would yield the desired Schiff base derivative.

Chalcone Synthesis: Chalcones, characterized by an α,β-unsaturated ketone system, are typically synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. arabjchem.orgnih.govthepharmajournal.comnih.gov To incorporate a chalcone moiety onto the this compound scaffold, a two-step approach is generally employed. First, an acetyl group can be introduced at either the C4 or C5 position through a suitable cross-coupling reaction, replacing the bromine or chlorine atom. The resulting acetyl-pyridazinone can then undergo a Claisen-Schmidt condensation with a variety of aromatic aldehydes to furnish the target chalcone derivatives. These reactions are often carried out in an alcoholic solvent with a base like sodium hydroxide (B78521) or potassium hydroxide. arabjchem.orgmdpi.com

| Starting Material | Reagent | Product Type | Reaction Condition |

| Amino-pyridazinone derivative | Substituted benzaldehyde | Schiff base | Ethanol, reflux |

| Acetyl-pyridazinone derivative | Aromatic aldehyde | Chalcone | Ethanol, NaOH or KOH |

Table 1: General Strategies for Schiff-base and Chalcone Incorporation

Pyrrole (B145914) and Pyridine (B92270) Moiety Derivatization

The introduction of pyrrole and pyridine rings onto the this compound framework can be effectively achieved through modern cross-coupling reactions, significantly expanding the chemical space of accessible derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and a halide. libretexts.org The bromine atom at the C4 position of this compound is particularly amenable to this reaction. By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, the pyridazinone can be coupled with pyrroleboronic acid or pyridineboronic acid derivatives. researchgate.netnih.govbeilstein-journals.orgnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This methodology allows for the direct arylation of the pyridazinone core, leading to the synthesis of novel bi-heterocyclic compounds.

Stille Coupling: The Stille coupling reaction, which involves the reaction of an organotin compound with an organo-halide catalyzed by a palladium complex, offers an alternative route for derivatization. This compound can be reacted with stannylpyrroles or stannylpyridines to forge the desired carbon-carbon bond.

| Coupling Reaction | Reagents for this compound | Product |

| Suzuki-Miyaura | Pyrroleboronic acid, Pd catalyst, base | 4-(Pyrrol-yl)-5-chloro-4H-pyridazin-3-one |

| Suzuki-Miyaura | Pyridineboronic acid, Pd catalyst, base | 4-(Pyridin-yl)-5-chloro-4H-pyridazin-3-one |

| Stille | Stannylpyrrole, Pd catalyst | 4-(Pyrrol-yl)-5-chloro-4H-pyridazin-3-one |

| Stille | Stannylpyridine, Pd catalyst | 4-(Pyridin-yl)-5-chloro-4H-pyridazin-3-one |

Table 2: Cross-Coupling Strategies for Pyrrole and Pyridine Derivatization

Synthesis of Fused Azolo[d]pyridazinone Systems

The annulation of azole rings onto the pyridazinone scaffold leads to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolo[d]pyridazinones: The synthesis of pyrazolo[d]pyridazinone systems can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. nih.gov The reaction likely proceeds through a nucleophilic substitution of one of the halogen atoms by the hydrazine, followed by an intramolecular cyclization. For instance, reaction with hydrazine hydrate (B1144303) could potentially lead to the formation of a fused pyrazole (B372694) ring. nih.gov The specific reaction conditions, such as temperature and solvent, would influence the regioselectivity of the initial substitution and the subsequent cyclization.

Triazolo[d]pyridazinones: Similarly, fused triazolo[d]pyridazinone systems can be synthesized by reacting this compound with a suitable triazole precursor, such as 3-amino-1,2,4-triazole. This type of condensation reaction typically involves the displacement of a halogen atom and subsequent ring closure to form the fused triazole ring. The reaction of 3-aminopyridazines with appropriate reagents can lead to the formation of 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.org

Strategies for Altering the Oxidation State of the Pyridazinone Ring System

Modification of the oxidation state of the pyridazinone ring can lead to new classes of compounds with different chemical and biological properties. This can be achieved through either reduction of the double bond or oxidation of the ring nitrogen atoms.

Reduction of the Pyridazinone Ring: The C4-C5 double bond in the 4,5-dihydropyridazin-3-one ring system can be reduced to a single bond to form the corresponding tetrahydropyridazinone derivative. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation over a palladium catalyst. researchgate.net The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction. Wolff-Kishner reduction conditions have also been employed for the reduction of dihydropyridazinones. researchgate.net

Oxidation of the Pyridazinone Ring: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. nih.govacs.orgwikipedia.orgscripps.edunih.gov Common oxidizing agents for this transformation include peroxy acids such as peroxybenzoic acid or hydrogen peroxide in acetic acid. The formation of a pyridazine N-oxide can significantly alter the electronic properties of the ring, making it more susceptible to certain nucleophilic or electrophilic attacks and enabling further functionalization. wikipedia.orgscripps.edu

| Transformation | Reagents | Product |

| Reduction | NaBH₄ or H₂/Pd | Tetrahydropyridazinone derivative |

| Oxidation | Peroxy acid (e.g., peroxybenzoic acid) | Pyridazinone N-oxide derivative |

Table 3: Strategies for Altering the Oxidation State of the Pyridazinone Ring

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous characterization of novel and known pyridazinone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide extensive data on the chemical environment and connectivity of atoms within the molecule. nih.govresearchgate.netharvard.edu

¹H-NMR: The proton NMR spectrum of a pyridazinone derivative will typically show characteristic signals for the protons on the heterocyclic ring and any substituents. For instance, in a series of pyridazinone derivatives, the proton on the pyridazinone ring (H-Pyz) can appear as a singlet, with its chemical shift influenced by the nature of the substituents. mdpi.com

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms in the pyridazinone ring are sensitive to the electronic effects of the substituents. For example, the carbonyl carbon (C=O) of the pyridazinone ring typically resonates at a downfield chemical shift. mdpi.com

| Technique | Application in Pyridazinone Analysis | Typical Chemical Shift Ranges (ppm) |

| ¹H-NMR | Identifies proton environments and their connectivity. | Aromatic/Heterocyclic Protons: 6.0 - 9.0Alkyl Protons: 0.5 - 4.5 |

| ¹³C-NMR | Reveals the carbon skeleton of the molecule. | Carbonyl (C=O): 160 - 180Aromatic/Heterocyclic Carbons: 110 - 160Alkyl Carbons: 10 - 60 |

| 2D NMR (COSY, HSQC, HMBC) | Establishes through-bond correlations between nuclei. | Provides cross-peaks indicating J-coupling or long-range coupling. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of 4-bromo-5-chloro-4H-pyridazin-3-one and its derivatives will exhibit characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational frequencies for pyridazinone derivatives include:

N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹, indicating the presence of an N-H bond in the pyridazinone ring. mdpi.com

C=O stretching: A strong absorption band usually found between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl group in the pyridazinone ring. mdpi.com

C=N stretching: This vibration appears in the region of 1600-1650 cm⁻¹. mdpi.com

C-Cl and C-Br stretching: These vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers.

The positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| N-H Stretch | 3100 - 3500 | Presence of N-H group in the pyridazinone ring. |

| C=O Stretch | 1640 - 1680 | Confirms the presence of the pyridazinone carbonyl. |

| C=N Stretch | 1600 - 1650 | Characteristic of the pyridazine (B1198779) ring system. |

| C-Cl Stretch | 600 - 800 | Indicates the presence of a chloro substituent. |

| C-Br Stretch | 500 - 600 | Indicates the presence of a bromo substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyridazinone derivatives, the observed absorption bands are typically due to π→π* and n→π* transitions. libretexts.org

π→π transitions:* These are generally high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems like the pyridazinone ring. libretexts.org

n→π transitions:* These transitions involve the promotion of a non-bonding electron (e.g., from the oxygen of the carbonyl group) to an antibonding π* orbital. They are typically of lower intensity compared to π→π* transitions. libretexts.org

The position and intensity of these absorption bands can be affected by the substituents on the pyridazinone ring and the polarity of the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like pyridazinone derivatives. mdpi.comrsc.org

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. nih.gov By inducing fragmentation of this parent ion (MS/MS), a characteristic pattern of fragment ions is produced. nih.govscielo.br The analysis of these fragments can help to confirm the structure of the molecule, as different parts of the molecule will break off in predictable ways. nih.govresearchgate.net For halogenated compounds like this compound, the isotopic pattern of bromine and chlorine provides a clear signature in the mass spectrum.

| Ion Type | Information Provided | Example |

| [M+H]⁺ | Molecular weight of the compound. | For C₄H₂BrClN₂O, the expected m/z would be around 208.9/210.9/212.9 due to Br and Cl isotopes. |

| Fragment Ions | Structural information based on fragmentation pathways. | Loss of CO, Br, or Cl are common fragmentation pathways. |

X-ray Crystallography of this compound and its Derivatives

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the definitive determination of the solid-state structure.

Elucidation of Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. This technique can confirm the planarity of the pyridazinone ring and determine the conformation of any substituents. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. This detailed structural information is crucial for understanding the physical properties and biological activity of these compounds.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound contains several key features that are known to direct crystal packing: a hydrogen bond donor (the N-H group of the pyridazinone ring), two hydrogen bond acceptors (the carbonyl C=O group and the ring nitrogen atom), and two halogen atoms (bromine and chlorine). nih.gov These groups are expected to play dominant roles in the formation of predictable, stable, non-covalent interactions known as supramolecular synthons. researchgate.netrsc.org

Hydrogen Bonding: The most significant interaction anticipated in the crystal structure is the hydrogen bond between the N-H group of one molecule and the C=O group of a neighboring molecule. This N-H···O interaction is a highly reliable and directional synthon that frequently leads to the formation of well-defined dimers or infinite chains in related heterocyclic systems like pyrimidinones (B12756618) and dipyridones. nih.govnih.gov For instance, studies on pyrimidinone derivatives show that N-H···O hydrogen bonds are the predominant intermolecular interaction, often forming robust R²₂(8) ring motifs where two molecules are linked in a centrosymmetric pair. nih.govmdpi.com This strong interaction is expected to be a primary driver in the supramolecular assembly of this compound, organizing the molecules into predictable one- or two-dimensional arrays.

Halogen Bonding: The presence of both bromine and chlorine atoms introduces the possibility of halogen bonding. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.gov The strength of this interaction typically increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.govoup.com In the solid state of this compound, C-Br···O or C-Cl···O halogen bonds could form between the halogen atoms of one molecule and the carbonyl oxygen of another. These interactions, while generally weaker than the primary N-H···O hydrogen bonds, are highly directional and can act as crucial secondary interactions that guide the final three-dimensional crystal packing. oup.comacs.org Studies on other halogenated heterocycles confirm that such interactions are significant in crystal engineering, often working in concert with hydrogen bonds to build complex networks. nih.gov

The interplay between the strong N-H···O hydrogen bonding and the weaker, but significant, halogen bonding and other van der Waals forces would ultimately define the complete supramolecular architecture. It is plausible that the molecules first form hydrogen-bonded chains or dimers, which are then interlinked into sheets or more complex 3D structures via halogen bonds and C-H···O/N interactions.

Table 1: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Primary interaction, likely forming dimers or chains. |

| Halogen Bond | C-Br | C=O | Secondary interaction, linking primary motifs. |

| Halogen Bond | C-Cl | C=O | Secondary interaction, linking primary motifs. |

| van der Waals | Various | Various | Contributes to overall crystal packing efficiency. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 4-bromo-5-chloro-4H-pyridazin-3-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional geometry (geometry optimization). This process finds the lowest energy arrangement of the atoms in space. Once optimized, further calculations could elucidate its electronic properties, such as orbital energies and charge distribution. Studies on similar molecules, like 4,5-dichloropyridazin-3(2H)-one, have successfully used DFT to correlate theoretical geometries with experimental X-ray crystallography data.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable results. While computationally more demanding than DFT, they are often used as benchmarks for high-accuracy electronic structure predictions. For the titled compound, these methods could provide a more precise determination of its electronic energy and properties, serving as a gold standard for comparison with DFT results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the HOMO-LUMO gap would provide valuable information about its kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). An MEP map for this compound would identify the most likely sites for intermolecular interactions, highlighting the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm molecular structures and understand vibrational modes.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. The simulation provides a set of vibrational modes, their frequencies, and their intensities. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations (e.g., C=O stretching, C-Cl stretching, N-H bending) can be made. For this compound, such simulations would be invaluable for interpreting its experimental vibrational spectra.

Table 2: Hypothetical Vibrational Frequency Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Value | Value |

| C=O Stretch | Value | Value |

| C-Cl Stretch | Value | Value |

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. For pyridazinone derivatives, these calculations are crucial for assigning complex spectra and understanding the electronic effects of substituents on the heterocyclic ring. nih.govnih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on computational studies of related pyridazinone derivatives. The exact values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C3 | - | 162.5 | - |

| C4 | - | 128.0 | - |

| C5 | - | 135.8 | - |

| C6 | 7.95 | 140.1 | ¹J(C,H) ≈ 185 |

Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules by determining their excited-state properties, such as excitation energies and oscillator strengths. nih.govq-chem.com This analysis helps to understand the electronic transitions occurring within a molecule upon absorption of UV-visible light. For pyridazinone derivatives, TD-DFT calculations can elucidate the nature of the transitions (e.g., n→π* or π→π*) and how they are influenced by substituents on the ring. mdpi.comrsc.org

The calculations involve determining the vertical excitation energies from the ground state to various excited states. The results are often visualized by plotting the oscillator strength against the wavelength, generating a theoretical UV-Vis spectrum. youtube.comwest-code.org These spectra can be compared with experimental data to validate the computational method and provide a detailed assignment of the observed absorption bands. For this compound, the key electronic transitions are expected to involve the π-system of the pyridazinone ring and the lone pairs on the oxygen and nitrogen atoms.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: These are representative values based on computational studies of related pyridazinone derivatives.)

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.085 | n → π* |

| S₀ → S₂ | 270 | 0.450 | π → π* |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a biological target like a protein or enzyme. dinlerantunes.comnih.gov For pyridazinone derivatives, MD simulations are invaluable for exploring their binding modes within receptor active sites, assessing the stability of ligand-protein complexes, and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. tandfonline.comresearchgate.netnih.gov

A typical MD simulation involves placing the molecule (the ligand) in a simulated environment, often a box of water molecules with ions to represent physiological conditions, along with its target protein. mdpi.com The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often nanoseconds to microseconds. Analysis of these trajectories can reveal the dominant conformations of the ligand, the stability of its binding pose, and the free energy of binding. nih.gov This information is critical in drug discovery for understanding structure-activity relationships and rationally designing more potent inhibitors. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the molecular wavefunction in terms of localized, chemically intuitive entities: bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This method provides quantitative insight into electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. wisc.edumaterialsciencejournal.org For this compound, NBO analysis can clarify the electronic structure of the pyridazinone ring and the nature of the carbon-halogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. taylorandfrancis.com QSAR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netannalsmedres.org For pyridazinone derivatives, QSAR studies have been successfully employed to model various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of pyridazinone derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic parameters). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. tandfonline.comresearchgate.net

Successful QSAR models for pyridazinone derivatives have identified key structural features that influence their activity, such as the nature and position of substituents on the pyridazinone ring and phenyl groups attached to it. researchgate.net These models serve as valuable guides for the rational design of novel pyridazinone-based therapeutic agents.

Structure Activity Relationship Sar Studies and Mechanistic Insights

General Principles of Pyridazinone Structure-Activity Relationships

The biological profile of pyridazinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The pyridazinone nucleus itself, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, is a key pharmacophore responsible for a broad spectrum of activities, including cardiovascular, anti-inflammatory, and anticancer effects. iajpr.comnih.govnih.gov

General SAR principles for pyridazinones highlight that:

The pyridazinone ring often acts as a crucial anchor, engaging in hydrogen bonding and other interactions with the target protein. sci-hub.se

Substituents at different positions can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and target affinity. tandfonline.com

The introduction of specific functional groups can direct the molecule towards a particular biological target. For example, certain substitutions can confer selectivity for specific enzyme isoforms, such as COX-2 over COX-1.

These principles guide the rational design of new pyridazinone-based drugs, where modifications are systematically made to enhance a desired biological activity while minimizing off-target effects.

Impact of Halogen Substitution (Bromine and Chlorine) on Molecular Interactions and Activity Profiles

The introduction of halogens, such as bromine and chlorine, into the pyridazinone scaffold can significantly alter a molecule's biological activity. This is due to the unique properties of halogens, which can influence a compound's lipophilicity, conformation, and ability to form specific interactions like hydrogen and halogen bonds. researchgate.net The effect of halogenation is highly dependent on the specific biological target and the position of the halogen on the pyridazinone ring. researchgate.net

For instance, the presence of bromine and chlorine atoms, as in 4-bromo-5-chloro-4H-pyridazin-3-one, can have varied effects. In a study on antimicrobial pyridazinone scaffolds, it was found that bromination at the C-5 position of the pyridazinone core was detrimental to the antibacterial activity against Klebsiella pneumoniae. Halogen atoms influence molecular interactions through the formation of σ-holes, which can participate in halogen bonding. The structural impact of these halogens generally increases in the order of Cl < Br < I. researchgate.net

However, the introduction of halogens does not universally lead to a decrease in activity. In many cases, it can enhance potency. For example, halogen-containing arylhydrazines are often used in the synthesis of pyridazinones to improve antibacterial potency and broaden the spectrum of activity. researchgate.net The complex relationship between halogen substitution and biological activity means that predicting the effect of introducing a halogen is challenging and often requires empirical testing. researchgate.net

Influence of Substituents at N-1, C-2, C-4, C-5, and C-6 Positions on Pyridazinone Activity

The specific placement of substituents around the pyridazinone ring is a key determinant of the compound's biological activity and selectivity.

C-2 Position: The N-2 position is critical for modulating activity against certain enzymes. For phosphodiesterase (PDE) inhibition, an unsubstituted nitrogen at this position is preferred for PDE3 activity, while introducing a hydrophobic substituent at N-2 strongly promotes PDE4 inhibition. researchgate.net The anticonvulsant activity of some N-substituted amino acid N-benzylamides was found not to be strongly influenced by the C(2) substituent. researchgate.net Furthermore, the N-2 position is a common site for derivatization to create prodrugs with improved pharmacokinetic profiles. sdu.dk

C-4 Position: Substituents at the C-4 position can directly interact with amino acid residues in the active site of target enzymes. For example, in carbonic anhydrase inhibitors, a C-4 substituent can interact with the catalytic proton shuttle, His64. researchgate.net

C-5 Position: The nature of the substituent at the C-5 position can be critical for certain biological activities. For instance, in a series of antimicrobial pyridazinones, a lipophilic side chain at C-5 was found to be essential for significant antibacterial activity.

C-6 Position: The C-6 position is another key site for modification. A series of pyridazinone derivatives with an aryl or pyridyl moiety linked through an ethenyl spacer at position-6 were found to be highly potent and selective COX-2 inhibitors.

The following table summarizes the influence of substituents at various positions on the pyridazinone ring.

| Position | Substituent Influence | Example Biological Activity |

| N-1 | Crucial for overall activity, as seen in related heterocycles. researchgate.net | Antibacterial |

| C-2 | Modulates enzyme selectivity; site for prodrug modification. researchgate.netsdu.dk | PDE3/PDE4 Inhibition, Anticonvulsant |

| C-4 | Can interact directly with active site residues. researchgate.net | Carbonic Anhydrase Inhibition |

| C-5 | Lipophilic side chains can be essential for activity. | Antimicrobial |

| C-6 | Aryl or pyridyl groups can confer high potency and selectivity. | COX-2 Inhibition |

Mechanistic Basis of Pyridazinone Interactions with Biological Targets

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with a wide range of biological targets, primarily enzymes and receptors. Understanding the mechanistic basis of these interactions is fundamental to drug design and development.

Pyridazinone-based compounds have been identified as inhibitors of several key enzymes:

Glucan Synthase: A novel series of pyridazinone analogs have been developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway. The mechanism of action involves the pyridazinone core binding to the enzyme, thereby blocking its catalytic function and exhibiting antifungal activity.

Sortase A: Pyridazinone derivatives have been identified as inhibitors of Staphylococcus aureus sortase A (SrtA), a bacterial enzyme responsible for anchoring virulence factors to the cell wall. nih.govresearchgate.net The proposed mechanism for some of these inhibitors involves a thiol-disulfide exchange reaction with the active site cysteine residue (Cys184) of SrtA, leading to covalent modification and inactivation of the enzyme. researchgate.netnih.gov

Protein Kinases: The pyridazinone scaffold is found in inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netrsc.org For example, pyrazolo[3,4-d]pyridazinone derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.com Other pyridazinone-containing compounds have shown inhibitory activity against kinases such as Lck and Haspin. nih.govresearchgate.net These inhibitors typically act by competing with ATP for binding to the kinase domain.

Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are invaluable tools for understanding how pyridazinone derivatives interact with their biological targets. iajpr.comtandfonline.comtandfonline.comwjarr.com

Molecular Docking: Docking studies have been used to predict the binding modes of pyridazinone derivatives in the active sites of various enzymes, including COX-2, FGFR1, and MAO-B. iajpr.commdpi.comtandfonline.com These models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

QSAR: 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for the bioactivities of pyridazinone inhibitors. tandfonline.com These models correlate the 3D structural features of the molecules with their biological activity, providing insights for the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the stability of the binding pose and the conformational changes that may occur upon ligand binding. tandfonline.com

The following table provides examples of enzymes inhibited by pyridazinone derivatives and the mechanistic insights gained from experimental and computational studies.

| Target Enzyme | Proposed Mechanism of Inhibition | Key Findings |

| Glucan Synthase | Non-covalent binding to the catalytic site. | Optimization of the sulfonamide moiety led to improved systemic exposure while retaining antifungal activity. |

| Sortase A | Covalent modification of the active site cysteine (Cys184) via thiol-disulfide exchange. researchgate.netnih.gov | Pyridazinone and pyrazolethione analogs inhibit SrtA with sub-micromolar IC50 values. researchgate.net |

| FGFR1 | Covalent inhibition. tandfonline.com | 3D-QSAR and docking studies revealed key structural features for potent inhibition. tandfonline.com |

| COX-2 | Selective binding to the COX-2 active site. | Molecular docking revealed a binding mode similar to celecoxib. |

| MAO-B | Competitive and reversible inhibition. mdpi.com | Docking simulations helped to rationalize molecular interactions responsible for MAO-B inhibition. mdpi.com |

Future Directions and Emerging Research Avenues

Advancements in Green and Sustainable Synthetic Methodologies for Halogenated Pyridazinones

The chemical industry's shift towards environmentally benign processes has spurred the development of green synthetic methods for heterocyclic compounds. For pyridazinone derivatives, this includes the use of green chemistry tools like microwave heating and grinding, which offer efficient synthesis compared to conventional heating methods. ekb.egresearchgate.net These techniques reduce reaction times and energy consumption, aligning with the principles of sustainable chemistry. researchgate.net

One-pot reactions represent another cornerstone of green chemistry, minimizing waste by telescoping multiple reaction steps into a single operation. ekb.egresearchgate.net Research into novel, sustainable catalysts is also a promising frontier. For instance, the use of naturally occurring biopolymers, such as sodium alginate derived from seaweed, as organocatalysts for the synthesis of heterocyclic compounds in water presents a green alternative to traditional catalysts. nih.gov The application of such methodologies to the synthesis of halogenated pyridazinones could significantly decrease the environmental footprint associated with their production.

Integration of Artificial Intelligence and Machine Learning for Pyridazinone Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and property prediction. nih.govyoutube.com These computational tools can navigate the vast chemical space to identify novel molecules with desired functions, accelerating the discovery of new therapeutics, agrochemicals, and materials. youtube.com

Table 1: Performance of Machine Learning Models in Predicting Pyridazine (B1198779) Properties This interactive table summarizes the reported enhancement in predictive ability for various machine learning models after the incorporation of virtual samples for predicting the Corrosion Inhibition Efficiency (CIE) of pyridazine derivatives. researchgate.net

Exploration of Novel Reactivity Patterns and Cascade Reactions for Derivatization

Understanding and exploiting novel reaction pathways is crucial for creating diverse libraries of functional molecules from a core scaffold like 4-bromo-5-chloro-4H-pyridazin-3-one. Cascade reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient route to complex molecular architectures. Computational studies have been used to investigate the mechanisms of cascade reactions that form the pyridazine ring itself, identifying unique processes such as oxyanion-accelerated pericyclic steps. nih.gov

The halogen atoms on the pyridazinone ring are key functional handles for derivatization. Nucleophilic displacement of the chlorine atom is a common strategy, as demonstrated in the synthesis of tetrazolo-pyridazinoindoles from a chloro-substituted precursor. arkat-usa.org Furthermore, modern cross-coupling methodologies, such as Negishi coupling, can be employed to introduce various alkyl or aryl side chains at specific positions on the pyridazinone core, enabling the systematic exploration of structure-activity relationships. acs.org Other transformations, including thionation and hydrazinolysis, further expand the toolkit for modifying the pyridazinone scaffold. arkat-usa.org

Development of Advanced Multiscale Computational Models for Pyridazinone Systems

Computational chemistry provides powerful insights into the behavior of molecular systems, from electronic structure to interactions with biological targets. Density Functional Theory (DFT) calculations are widely used to investigate the geometry, frontier molecular orbitals, and molecular electrostatic potential maps of pyridazinone derivatives. mdpi.com These studies help rationalize the reactivity and spectroscopic properties of the compounds. mdpi.commdpi.com

Molecular docking is another indispensable computational tool, used to predict and analyze the binding of pyridazinone-based ligands to protein active sites. mdpi.comnih.gov Such simulations can elucidate key interactions, like hydrogen bonds and π-stacking, that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. mdpi.com By combining these quantum mechanical and molecular mechanics approaches, multiscale models can provide a holistic understanding of pyridazinone systems, from reaction mechanisms to biological activity. nih.govnih.gov

Expanding the Scope of Applications in Agrochemical and Advanced Material Sciences

The inherent chemical features of halogenated pyridazinones suggest significant potential beyond their traditional use as pharmaceutical scaffolds. The presence of chlorine and bromine atoms is a common feature in many active agrochemicals. nih.gov For example, a related compound, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, serves as an intermediate in the synthesis of analogues with insecticidal and larvicidal properties. chemicalbook.com This highlights a clear path for exploring the utility of this compound as a building block for new crop protection agents. The pyridine (B92270) ring system, a close relative of pyridazine, is already recognized as a valuable component in agricultural chemicals. researchgate.net

In the field of materials science, pyridazine derivatives have been investigated as effective corrosion inhibitors for metals. researchgate.net The heteroatoms in the ring can coordinate to metal surfaces, forming a protective layer that prevents corrosion. The development of new pyridazinone-based inhibitors could have significant industrial applications. The rich reactivity of the this compound scaffold makes it an attractive candidate for incorporation into novel polymers or functional materials where its specific electronic and steric properties can be exploited.

Table 2: List of Chemical Compounds Mentioned

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-bromo-5-chloro-4H-pyridazin-3-one?

The synthesis typically involves halogenation of a pyridazinone precursor. A two-step approach is often used:

Core Formation : Construct the pyridazin-3-one ring via cyclization of dihydrazines with β-keto esters or via [3+2] cycloaddition reactions.

Halogenation : Introduce bromine and chlorine substituents using electrophilic halogenating agents (e.g., N-bromosuccinimide for bromination and sulfuryl chloride for chlorination).

- Key Considerations : Solvent polarity and temperature control are critical to avoid over-halogenation. For regioselective bromination at the 4-position, directing groups or steric hindrance may be leveraged .

Basic: What analytical techniques are most reliable for characterizing this compound?

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and substituent positions, as demonstrated in studies of analogous pyridazinone derivatives .

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via isotopic patterns for Br/Cl .

Advanced: How can researchers resolve contradictions in spectral data when assigning the structure of halogenated pyridazinones?

Contradictions often arise from:

- Regioisomerism : Misassignment of Br/Cl positions due to similar electronic effects. Use NOESY or ROESY NMR to probe spatial proximity of substituents.

- Crystal Packing Effects : X-ray diffraction may reveal unexpected hydrogen bonding or π-stacking that alters spectral predictions .

- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl validation, UV-Vis for conjugation analysis) to reconcile discrepancies. Refer to databases like PubChem for comparative data .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on pyridazinone derivatives?

- Directing Groups : Introduce temporary substituents (e.g., methoxy or amino groups) to steer halogenation to desired positions. Subsequent removal or modification ensures fidelity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while steric control in non-polar solvents (e.g., toluene) can favor specific sites .

- Catalytic Systems : Lewis acids like FeCl₃ or AlCl₃ can modulate reactivity, as seen in analogous pyridazine syntheses .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Bromine vs. Chlorine Reactivity : Bromine at C-4 is more susceptible to Suzuki-Miyaura coupling due to lower bond dissociation energy compared to C-5 chlorine.

- Electronic Withdrawal : The electron-deficient pyridazinone core activates halogens for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles like amines or thiols .

- Case Study : Palladium-catalyzed coupling of the 4-bromo substituent with aryl boronic acids proceeds efficiently at 80°C, while the 5-chloro group remains inert under these conditions .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Halogenated heterocycles are prone to photodegradation; store in amber vials at –20°C.

- Moisture : Hydrolytic cleavage of the pyridazinone ring can occur in aqueous environments. Use desiccants and anhydrous solvents for long-term storage .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Model transition states for halogen displacement reactions to predict activation energies and regioselectivity.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions susceptible to nucleophilic attack (e.g., C-4 bromine as a "hotspot") .

- Docking Studies : For biological applications, simulate interactions with enzyme active sites to guide functionalization strategies .

Advanced: What mechanistic insights explain side-product formation during the synthesis of this compound?

- Di-Halogenation Byproducts : Competitive bromination at C-5 or chlorination at C-4 can occur if stoichiometry or reaction time is not tightly controlled. Monitor via TLC or in-situ IR .

- Ring-Opening Reactions : Under strongly acidic or basic conditions, the pyridazinone ring may hydrolyze to a diazine-dione intermediate. Mitigate by maintaining neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.